![molecular formula C23H19ClN2OS B2758551 N-(4-chlorophenyl)-1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carboxamide CAS No. 478049-51-3](/img/structure/B2758551.png)
N-(4-chlorophenyl)-1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carboxamide
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Description
N-(4-chlorophenyl)-1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carboxamide, also known as CMPI, is a synthetic compound that belongs to the indole class of organic compounds. CMPI has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Scientific Research Applications
Antiviral Activity
The synthesis of this compound involves a six-step process, starting from 4-chlorobenzoic acid. Researchers have explored its antiviral potential, particularly against the tobacco mosaic virus (TMV) . Further investigations could reveal its efficacy against other viruses.
Corrosion Inhibition
While not directly related to its biological activity, the compound’s molecular structure has been studied for its corrosion inhibition properties . Understanding its behavior in preventing metal corrosion could have practical applications in materials science and engineering.
Medicinal Chemistry
Given its sulfonamide moiety, this compound falls within the broader class of sulfonamide drugs. Sulfonamides have revolutionized medicine due to their antibacterial and antifungal properties . Researchers might explore modifications to enhance its therapeutic potential.
Agrochemicals
Sulfonamide derivatives have been investigated for herbicidal properties in agriculture . This compound’s structure suggests it could be relevant in crop protection or weed management. Further studies could assess its efficacy and safety.
Biological Activity
The 1,3,4-thiadiazole moiety in this compound has been associated with various bioactivities, including anticonvulsant, antifungal, and antibacterial effects . Researchers could explore its impact on specific cellular pathways or disease models.
properties
IUPAC Name |
N-(4-chlorophenyl)-1-methyl-2-(3-methylphenyl)sulfanylindole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2OS/c1-15-6-5-7-18(14-15)28-23-21(19-8-3-4-9-20(19)26(23)2)22(27)25-17-12-10-16(24)11-13-17/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMOJBSFWGAKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=C(C3=CC=CC=C3N2C)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carboxamide |
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